disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate
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Overview
Description
Disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate is a synthetic organic compound primarily used as a blue colorant in processed foods, medications, dietary supplements, and cosmetics . It is classified as a triarylmethane dye and is known for its vibrant blue color, which is soluble in water and glycerol .
Preparation Methods
The synthesis of disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline, followed by oxidation . The industrial production typically involves the following steps:
Condensation Reaction: 2-formylbenzenesulfonic acid reacts with aniline derivatives under controlled conditions.
Purification: The product is purified to remove any by-products and impurities.
Chemical Reactions Analysis
Disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cells and tissues.
Medicine: Utilized in diagnostic tests and as a marker in medical imaging.
Industry: Applied in the manufacturing of textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to proteins and other biomolecules, altering their structure and function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate is unique due to its specific chemical structure and properties. Similar compounds include:
C.I. Acid Green 3: Another triarylmethane dye with different color properties.
C.I. Acid Green 9: A related dye with similar applications but different chemical structure.
These compounds share some similarities in their applications and chemical behavior but differ in their specific molecular structures and resulting properties.
Properties
Molecular Formula |
C37H34N2Na2O10S3 |
---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.2Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
InChI Key |
RZSYLLSAWYUBPE-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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